

2-Chloro-4-methylbenzonitrile health and safety hazards

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzonitrile

Cat. No.: B1583916

[Get Quote](#)

An In-Depth Technical Guide to the Health and Safety Hazards of **2-Chloro-4-methylbenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

2-Chloro-4-methylbenzonitrile (CAS No. 21423-84-7) is a substituted aromatic nitrile, a class of organic compounds characterized by a cyano (-C≡N) functional group attached to a benzene ring.^[1] These molecules are valuable building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, due to the versatile reactivity of the nitrile group. However, this reactivity also foreshadows potential bioactivity and associated health hazards.

The toxicological profile of **2-Chloro-4-methylbenzonitrile** has not been exhaustively investigated.^[2] Therefore, a robust understanding of its health and safety hazards must be inferred from its chemical structure, data on closely related analogues, and the general toxicology of aromatic nitriles. The primary toxicological concern with nitriles stems from their potential to release cyanide in vivo, which can inhibit cellular respiration.^[3] This guide provides a comprehensive analysis of the potential hazards and outlines rigorous protocols for safe handling, exposure control, and emergency response.

Property	Value
IUPAC Name	2-Chloro-4-methylbenzonitrile
CAS Number	21423-84-7
Molecular Formula	C ₈ H ₆ CIN
Molecular Weight	151.59 g/mol [1]
Appearance	White to beige crystalline powder (typical) [2]
Synonyms	Benzonitrile, 2-chloro-4-methyl-

Section 1: Postulated Hazard Identification and Toxicological Profile

Given the limited specific data, the hazard classification for **2-Chloro-4-methylbenzonitrile** is based on the profiles of structurally similar compounds, such as 4-Chloro-2-methylbenzonitrile, 2-Chloro-4-nitrobenzonitrile, and other chlorinated benzonitriles.[\[1\]](#)[\[4\]](#) The consistent hazard profile across these analogues provides a strong basis for a precautionary approach.

The compound is anticipated to be hazardous upon ingestion, dermal contact, and inhalation. [\[1\]](#)[\[4\]](#) It is also expected to cause significant irritation to the skin, eyes, and respiratory system. [\[2\]](#)[\[5\]](#)

Hazard Class	GHS Category	Hazard Statement	Basis of Postulation
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	Data on 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-methylbenzonitrile[1][4]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	Data on 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-methylbenzonitrile[1][4]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	Data on 2-Chloro-4-nitrobenzonitrile and 4-Chloro-2-methylbenzonitrile[1][4]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	Data on multiple chlorinated and nitrated benzonitriles[1][4][5]
Serious Eye Damage/Irritation	Category 2A	H319: Causes serious eye irritation	Data on multiple chlorinated and nitrated benzonitriles[4][5][6]
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation	Data on multiple chlorinated and nitrated benzonitriles[4][5]

Mechanistic Insight: The Cyanide Threat

The defining toxicological characteristic of many nitriles is their metabolic conversion to cyanide. This process, typically mediated by cytochrome P450 enzymes in the liver, releases

the highly toxic cyanide ion (CN^-). Cyanide subsequently binds to the ferric iron in cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain. This binding effectively halts aerobic respiration, leading to cellular hypoxia, cytotoxic anoxia, and, in severe cases, rapid systemic failure.^[3] Symptoms of cyanide poisoning can include headache, dizziness, weakness, collapse, and unconsciousness.^[3] While the metabolic fate of **2-Chloro-4-methylbenzonitrile** is not specifically documented, the potential for cyanide release necessitates treating it with extreme caution.

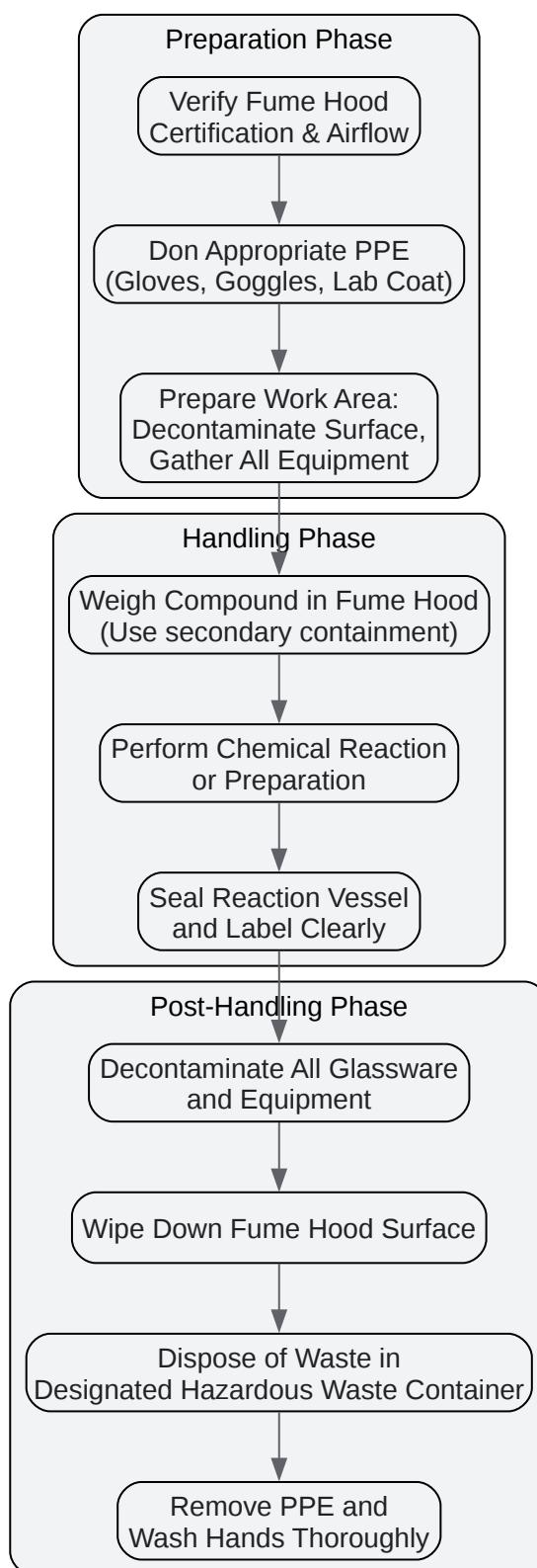
Furthermore, upon thermal decomposition or combustion, nitriles can release highly toxic gases, including hydrogen cyanide, nitrogen oxides, and hydrogen chloride.^{[4][5]}

Section 2: Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory, combining engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls

- Primary Containment: All handling of **2-Chloro-4-methylbenzonitrile** solid or solutions should be performed within a certified chemical fume hood to control airborne concentrations.
- Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors or dust.
- Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.^{[2][3]}


Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Protection Type	Specification	Rationale
Hand Protection	Nitrile gloves	Nitrile offers excellent resistance to a wide array of chemicals, including solvents and oils, and provides a robust physical barrier. ^{[7][8]} Always inspect gloves before use and use proper removal technique. ^[6]
Eye/Face Protection	Chemical safety goggles with side-shields or a face shield	Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is required to protect against splashes and airborne particles. ^{[3][9]}
Skin/Body Protection	Laboratory coat (chemical-resistant recommended)	A complete suit protecting against chemicals may be necessary for large-scale operations or in case of a significant spill. ^[6]
Respiratory Protection	NIOSH/MSHA-approved respirator	Required when engineering controls are insufficient or when handling large quantities that may generate dust. A full-face respirator may be necessary depending on the exposure potential. ^{[3][5]}

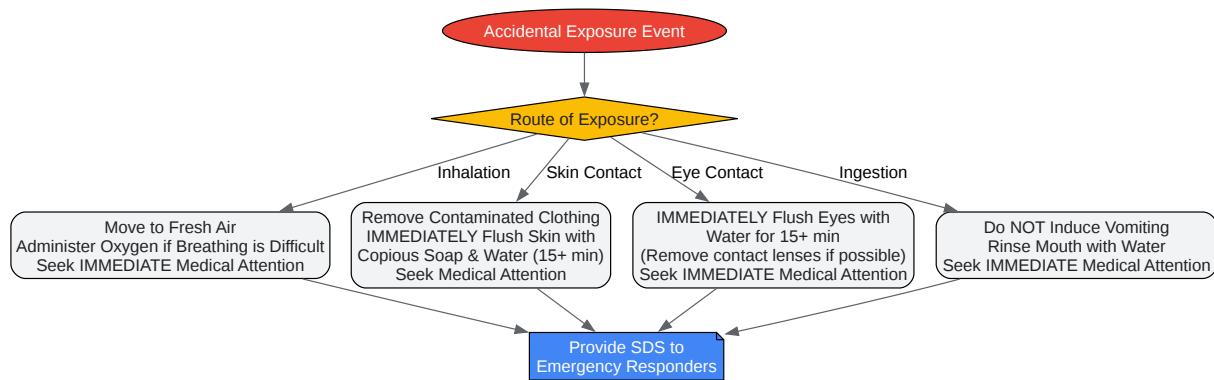
Section 3: Experimental Workflow and Safe Handling Protocols

Adherence to a strict, self-validating protocol is essential to minimize the risk of exposure. The following workflow illustrates the critical control points for handling **2-Chloro-4-methylbenzonitrile**.

[Click to download full resolution via product page](#)

Caption: Standard workflow for handling **2-Chloro-4-methylbenzonitrile**.

Step-by-Step Handling Methodology


- Pre-Handling Verification: Before any work begins, confirm that the chemical fume hood is operational and certified. Don all required PPE as specified in Table 3.[3]
- Work Area Preparation: Ensure the work surface inside the fume hood is clean. Assemble all necessary glassware, reagents, and spill cleanup materials.
- Aliquoting the Compound: When weighing the solid material, do so within the fume hood. Use a spatula and weigh paper or a weighing boat. Minimize the creation of dust.[3]
- Reaction Setup: If dissolving or reacting the compound, add solvents slowly to avoid splashing. Keep the reaction vessel covered or under an inert atmosphere as required by the protocol.
- Waste Management: Segregate all waste. Contaminated consumables (gloves, weigh paper, pipette tips) must be placed in a clearly labeled solid hazardous waste container. Liquid waste should be collected in a designated, compatible, and sealed container.
- Post-Handling Decontamination: Thoroughly decontaminate all non-disposable equipment and the work surface. Wash hands with soap and water immediately after removing gloves. [4]

Section 4: Storage and Stability

- Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. [2][6] The storage area should be separate from incompatible materials.
- Incompatible Materials: Avoid strong oxidizing agents.
- Chemical Stability: The product is expected to be chemically stable under standard ambient conditions (room temperature).[5]

Section 5: Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is critical.

[Click to download full resolution via product page](#)

Caption: Decision workflow for emergency first-aid response.

First-Aid Measures

- General Advice: Move out of the dangerous area and consult a physician. Show this safety data sheet to the doctor in attendance.[10]
- If Inhaled: Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2][9]
- In Case of Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][10] Seek medical attention, especially if irritation persists.
- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[2][5][11]

- If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water and seek immediate medical attention.[2][3][11]

Spill and Fire Procedures

- Spill Response: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation.[9] Sweep up the material and place it in a suitable, closed container for disposal. Prevent entry into waterways.[10]
- Firefighting Measures: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[12] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear, as combustion may produce hydrogen cyanide, hydrogen chloride, and nitrogen oxides.[3][12]

Conclusion

2-Chloro-4-methylbenzonitrile is a chemical that demands a high degree of caution. While specific toxicological data is scarce, the known hazards of structurally related aromatic nitriles—acute toxicity via multiple routes, significant irritant properties, and the potential for metabolic release of cyanide—dictate that it must be handled with stringent safety protocols. By implementing robust engineering controls, mandating appropriate personal protective equipment, and adhering to meticulous handling procedures, researchers can effectively mitigate the risks associated with this compound. Always consult the most recent Safety Data Sheet before use and ensure all personnel are trained on the potential hazards and emergency procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-methylbenzonitrile | C8H6CIN | CID 142742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. 2-CHLORO-4-NITROBENZONITRILE | CAS#:28163-00-0 | Chemsric [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 8. business.medtecs.com [business.medtecs.com]
- 9. echemi.com [echemi.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [2-Chloro-4-methylbenzonitrile health and safety hazards]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583916#2-chloro-4-methylbenzonitrile-health-and-safety-hazards>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com